molecular formula C17H30N2O4 B5025235 1-sec-butyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

1-sec-butyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate

Cat. No. B5025235
M. Wt: 326.4 g/mol
InChI Key: RNXGRJABGQXRQA-UHFFFAOYSA-N
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Description

The compound “1-sec-butyl-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body . The presence of the cyclohexenyl group could potentially add interesting chemical properties to the molecule, such as stereochemistry and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the addition of the sec-butyl and 3-cyclohexen-1-ylmethyl groups. The final step would likely involve the formation of the oxalate salt .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The sec-butyl group would add some bulk to the molecule, and the 3-cyclohexen-1-ylmethyl group would add additional ring structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the cyclohexenyl group. The piperazine ring can participate in a variety of reactions, particularly those involving the nitrogen atoms . The cyclohexenyl group could potentially undergo reactions involving the carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the presence of the piperazine ring, the sec-butyl group, and the cyclohexenyl group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, the piperazine ring could potentially bind to various receptors in the body, influencing biological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

1-butan-2-yl-4-(cyclohex-3-en-1-ylmethyl)piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2.C2H2O4/c1-3-14(2)17-11-9-16(10-12-17)13-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-5,14-15H,3,6-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXGRJABGQXRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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